5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives can be approached through different methods. For instance, the paper titled "A new route to 4-, 5-, and 6-indolecarboxylic acids" reports a facile synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which could potentially be adapted for the synthesis of the compound . Another paper, "Synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid," describes a novel synthetic route for a specific indole-2-carboxylic acid derivative, which involves Fischer indole synthesis, a method that could be relevant for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The paper "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate" provides detailed spectroscopic and computational analysis of an indole derivative, which could be used as a reference for analyzing the molecular structure of "5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid" .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The paper "Rearrangement of 3-ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan and 3-ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxo-1-phenylbenzo[g]indole by the action of benzenesulfonyl chloride in an alkaline medium" discusses the Beckmann rearrangement of certain indole derivatives . This reaction could potentially be applicable to the compound , depending on its reactivity and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The paper "Preparation and properties of the hydroxyindole-3-carboxylic acids" describes the synthesis and properties of hydroxyindole-3-carboxylic acids, which are structurally related to the compound of interest . This information could be used to infer some of the physical and chemical properties of "this compound."
Scientific Research Applications
Synthesis and Characterization
5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of complex molecules with potential applications in various fields of scientific research. For instance, novel indole-benzimidazole derivatives have been synthesized from indole carboxylic acids, showcasing the versatility of indole derivatives in organic synthesis (Wang et al., 2016). Additionally, the synthesis of indole-2-carboxylic acid, a related compound, has been explored for its utility in preparing pharmaceutically active agents, highlighting the importance of indole carboxylic acids in medicinal chemistry (Jiang et al., 2017).
Catalytic Applications
Research into indole derivatives has extended into the development of catalysts for chemical reactions. Carbon supported polyindole-5-carboxylic acid, covalently bonded with a pyridine-diamine copper complex, has demonstrated potential as a non-precious oxygen reduction catalyst. This application underscores the role of indole derivatives in advancing catalytic processes, particularly in electrochemical reactions (Yu et al., 2014).
Antiviral and Antidiabetic Research
Indole derivatives have been investigated for their antiviral and antidiabetic properties. Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives exhibited significant antiviral activity against various viruses, including the bovine viral diarrhea virus (BVDV) and influenza A virus. These findings suggest potential therapeutic applications of indole derivatives in treating viral infections (Ivachtchenko et al., 2015). Moreover, tryptoline-3-carboxylic acid derivatives have shown potent antidiabetic activity in experimental models, further demonstrating the broad therapeutic potential of indole derivatives (Choudhary et al., 2011).
Anticancer Activity
The synthesis and evaluation of indole derivatives for their anticancer properties have revealed promising results. For instance, 5-substituted-2-phenyl-3-(o-carboethoxyphenyl)iminomethyl indoles and their derivatives exhibited antimicrobial activity, suggesting potential utility in developing new anticancer agents (Mruthyunjayaswamy et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level would be diverse and dependent on the specific target and biological activity .
Future Directions
Indoles, including “5-Hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid”, show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction for this compound.
properties
IUPAC Name |
5-hydroxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-3-5-12(6-4-10)18-11(2)16(17(20)21)14-9-13(19)7-8-15(14)18/h3-9,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKFRLSSBVEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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